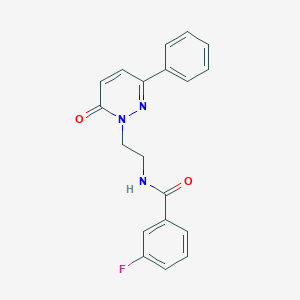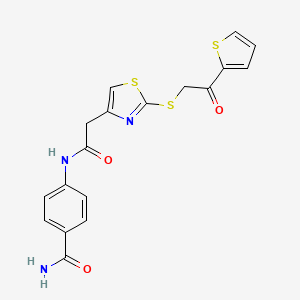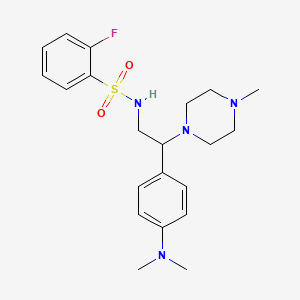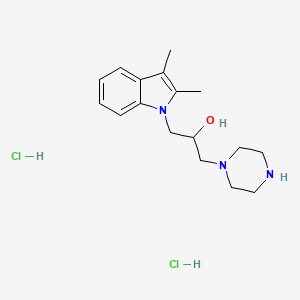![molecular formula C18H18N2O5S2 B2819214 2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide CAS No. 2097896-69-8](/img/structure/B2819214.png)
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regiocontrolled Synthesis : The photooxygenation of 2-thiophenyl-substituted furans, closely related to the structural components of the query compound, leads to the synthesis of γ-hydroxybutenolides, showcasing a method for regiocontrolled and quantitative synthesis that could be relevant for the compound (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Efficient Synthesis Techniques : The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, achieved via a one-pot three-component synthesis, demonstrates the efficient production of furan and thiophene derivatives, which might suggest similar synthetic applicability for the compound in focus (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Pharmacological Evaluation
- Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including thiophene derivatives, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), pointing towards potential therapeutic applications of structurally similar compounds (Shukla et al., 2012).
Antimicrobial Activity
- Antimicrobial Schiff Bases : The synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their evaluation for antimicrobial activity suggest the potential of furan and thiophene derivatives in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Chemical Reactions and Derivatives
- Geminally Activated Nitro Dienes : The synthesis of geminally activated 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes demonstrates the versatile chemical reactivity of furan and thiophene moieties, which could be extrapolated to the utility of the compound under discussion (Baichurin et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 5-furan-2yl [1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4h [1,2,4] triazole-3-thiol, have been found to exhibit diverse pharmacological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that similar compounds interact with their targets to induce changes at the molecular level . These changes can lead to various downstream effects, contributing to the compound’s overall pharmacological activity.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to a broad spectrum of biological activities . The compound’s interaction with these pathways could lead to downstream effects that contribute to its overall pharmacological activity.
Result of Action
Similar compounds have been shown to exhibit a variety of pharmacological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c19-18(21)11-25-14-3-5-15(6-4-14)27(22,23)20-10-16(13-7-9-26-12-13)17-2-1-8-24-17/h1-9,12,16,20H,10-11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDZHMQWFSGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2819132.png)


![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)
